molecular formula C10H13NO3 B1598195 2-amino-4-(4-hydroxyphenyl)butanoic Acid CAS No. 185062-84-4

2-amino-4-(4-hydroxyphenyl)butanoic Acid

Cat. No. B1598195
M. Wt: 195.21 g/mol
InChI Key: LOOZZTFGSTZNRX-UHFFFAOYSA-N
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Description

2-amino-4-(4-hydroxyphenyl)butanoic acid , also known by its IUPAC name (2S)-2-amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide , is a compound with the molecular formula C10H14BrNO3 . It is a solid substance that is typically stored in an inert atmosphere at temperatures between 2°C and 8°C . The compound is characterized by its chiral center, which gives rise to two enantiomers: the (S)- and ®- forms.


Physical And Chemical Properties Analysis

  • Purity : Typically 98% pure

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antimicrobial Properties : Derivatives of 2-amino-4-(4-hydroxyphenyl)butanoic acid have been synthesized and shown to exhibit significant antimicrobial activity against bacteria like Staphylococcus aureus and Mycobacterium luteum, and fungi such as Candida tenuis and Aspergillus niger. This indicates potential applications in the development of new antimicrobial agents (Mickevičienė et al., 2015).

Chemical Synthesis Processes

  • Organic Synthesis : The compound has been synthesized as part of various chemical processes. For instance, it is an intermediate in the synthesis of LY518674, a drug candidate, highlighting its utility in pharmaceutical manufacturing (Delhaye et al., 2006).
  • Glufosinate Synthesis : It has been synthesized from 2-chloroethyl methylvinylphosphinate via hydroformylation–amidocarbonylation, which is used in the production of Glufosinate, an herbicide (Sakakura et al., 1991).

Therapeutic and Biological Applications

  • Aminopeptidase Inhibitors : Optically active derivatives of 2-amino-4-(4-hydroxyphenyl)butanoic acid have been synthesized andused for the creation of inhibitors targeting aminopeptidases. This suggests potential therapeutic applications in diseases where modulation of aminopeptidase activity is beneficial (Moon & Huh, 1991).

Material Science and Engineering

  • Polymer Modification : In material science, it has been used in the modification of poly vinyl alcohol/acrylic acid hydrogels. These modified polymers, incorporating derivatives like 2-amino-3-(4-hydroxyphenyl) propanoic acid, show improved swelling properties and thermal stability, suggesting applications in medical and industrial materials (Aly & El-Mohdy, 2015).

Safety And Hazards

  • Precautionary Statements : Avoid inhalation, skin contact, and eye exposure. Use appropriate protective measures .

properties

IUPAC Name

2-amino-4-(4-hydroxyphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c11-9(10(13)14)6-3-7-1-4-8(12)5-2-7/h1-2,4-5,9,12H,3,6,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOZZTFGSTZNRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-(4-hydroxyphenyl)butanoic Acid

CAS RN

185062-84-4
Record name Homotyrosine, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185062844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HOMOTYROSINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ6P5CQH6E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RA Pascal Jr, MA Oliver, YCJ Chen - Biochemistry, 1985 - ACS Publications
Materials and Methods General. Unless otherwise stated, all solvents, organic chemicals, and inorganic chemicals were of analytical reagent grade or the highest purity commercially …
Number of citations: 63 pubs.acs.org

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